molecular formula C21H14Cl2N2O2S B4087723 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

Cat. No. B4087723
M. Wt: 429.3 g/mol
InChI Key: ZWGHSCHLHVVFCZ-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as the compound , are known for their broad spectrum of biological activities. They have been found to exhibit properties such as anticancer, antioxidant, anti-inflammatory, antitumor, antiviral, antibacterial, antiproliferative, antidiabetic, anticonvulsant, and more .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with various substrates. For instance, one study reported the synthesis of similar molecules in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

Benzothiazole is a privileged bicyclic ring system with multiple applications. Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a wide range of biological activities against different types of tumors and cancer cell lines . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, benzothiazole derivatives are known to inhibit tumor-associated carbonic anhydrases (CAs), which may serve as anticancer leads for the development of agents effective against hypoxic tumors .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c1-27-19-14(10-12(22)11-15(19)23)20(26)24-16-7-3-2-6-13(16)21-25-17-8-4-5-9-18(17)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGHSCHLHVVFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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